2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-[4-(methoxymethyl)oxan-4-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-11-8-9(2-5-10)3-6-12-7-4-9;/h2-8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOQXOASFNOMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: The starting material, often a suitable diol, undergoes cyclization to form the tetrahydropyran ring.
Substitution with Methoxymethyl Group: The tetrahydropyran ring is then substituted with a methoxymethyl group using reagents such as methoxymethyl chloride in the presence of a base like sodium hydride.
Introduction of the Ethanamine Chain: The substituted tetrahydropyran is reacted with an appropriate amine precursor to introduce the ethanamine chain.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or ether derivatives.
Scientific Research Applications
2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride and related compounds:
Key Structural and Functional Differences
Aromatic vs. Aliphatic Substituents: Compounds with phenyl groups (e.g., 4-(2-Methoxyphenyl)oxan-4-amine HCl) exhibit stronger π-π interactions with CNS receptors, whereas aliphatic chains (e.g., 4-methoxy-4-methylpentan-1-amine HCl) prioritize lipophilicity and blood-brain barrier penetration .
Synthetic Complexity
- The target compound’s synthesis involves hydrogenation of dibenzyl intermediates (similar to Preparation 113 in ), yielding moderate purity (51–77%). In contrast, triazole derivatives (e.g., ) require cyclocondensation, achieving lower yields (48%) .
Physicochemical Properties Solubility: The oxane ring in the target compound improves water solubility compared to purely aromatic analogs like 2-[4-(4-methoxyphenoxy)phenyl]ethan-1-amine HCl . Molecular Weight: Higher molecular weight compounds (e.g., 25T-NBOH at 367.89 g/mol) may face pharmacokinetic challenges, whereas the target compound (195.69 g/mol) aligns better with drug-likeness criteria .
Biological Activity
- TAAR1 Agonism : Triazole derivatives () show potent TAAR1 activation due to heterocyclic electron-rich systems, while the target compound’s oxane ring may modulate biased agonism .
- 5-HT Receptor Effects : Phenethylamine derivatives (e.g., 2C-D, 25T-NBOH) exhibit strong 5-HT₂A affinity, whereas the target compound’s oxane substituent reduces off-target binding .
Research Findings and Implications
- Structural Optimization : The oxane ring in this compound balances rigidity and solubility, making it a versatile scaffold for CNS drug discovery .
- Safety Profiles : Aliphatic amines like 4-methoxy-4-methylpentan-1-amine HCl () raise concerns due to stimulant effects (similar to DMAA in ), whereas the target compound’s polar structure may mitigate such risks .
Biological Activity
2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride, with the CAS number 2219407-68-6, is a chemical compound that has garnered attention for its potential biological activity. This compound features a tetrahydropyran ring structure and is characterized by its unique molecular formula and a molecular weight of 209.72 g/mol. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry and pharmacology.
The compound's structure allows it to interact with various biological targets, including enzymes and receptors. The presence of the methoxymethyl group and the ethanamine chain contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 209.72 g/mol |
| IUPAC Name | 2-[4-(methoxymethyl)oxan-4-yl]ethanamine; hydrochloride |
| CAS Number | 2219407-68-6 |
The mechanism of action of this compound involves its ability to bind to specific molecular targets, which may include:
- Enzymes : The compound may act as an inhibitor or substrate for various enzymes, potentially modulating biochemical pathways.
- Receptors : It could interact with neurotransmitter receptors, influencing neurological functions.
The exact pathways and molecular targets remain to be fully elucidated through further research.
Biological Activity and Research Findings
Recent studies have indicated several potential biological activities associated with this compound:
- Neuroprotective Effects : Preliminary investigations suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Antimicrobial Activity : Some studies have reported that compounds with similar structures demonstrate antimicrobial properties, suggesting that this compound may also possess such activity.
- Enzyme Interaction Studies : Research into the interaction of this compound with specific enzymes has shown promise in modulating enzyme activity, which could have implications for drug development.
Case Study 1: Neuroprotective Agents
A study published in a pharmacological journal examined the effects of tetrahydropyran derivatives on neuronal cell lines. The results indicated that certain modifications to the tetrahydropyran structure enhanced neuroprotective effects against oxidative stress.
Case Study 2: Antimicrobial Properties
Research conducted on methoxymethyl-substituted amines demonstrated significant antimicrobial activity against various bacterial strains, paving the way for further exploration of related compounds.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-[4-(Methoxymethyl)tetrahydropyran-4-yl]ethan-1-am | Tetrahydropyran derivative | Neuroprotective |
| 4-(Methoxymethyl)oxan-4-amine hydrochloride | Oxane derivative | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation, reduction, and salt formation. For example, analogous compounds like 2-(2-methoxy-3,4-dimethylphenyl)ethan-1-amine hydrochloride are synthesized via intermediates formed by reactions such as nitroethane condensation followed by borohydride reduction . Purity validation requires HPLC (≥98% purity threshold) and UV/Vis spectroscopy (λmax ~255 nm for structural analogs) . Stability testing under -20°C storage ensures long-term integrity .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm the methoxymethyl and oxane ring substituents, and FT-IR for amine hydrochloride identification. X-ray crystallography can resolve stereochemical ambiguities in the oxane ring . Solubility profiles should be tested in polar solvents (e.g., water, DMSO) using gravimetric analysis, noting hygroscopic tendencies common to hydrochloride salts .
Q. What experimental precautions are critical for handling this compound?
- Methodological Answer : Follow OSHA HCS guidelines: use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact. Waste must be segregated and disposed via certified hazardous waste services. Stability under ambient conditions is untested; storage at -20°C is recommended .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., B3LYP/6-31G**) predict transition states and energy barriers for key steps like oxane ring formation. Computational reaction path searches, combined with experimental validation, reduce trial-and-error approaches by 30–50% . Machine learning models trained on analogous heterocyclic amines can further refine reaction conditions .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies comparing methoxymethyl-substituted amines (e.g., 2-methoxyamphetamine derivatives) can isolate steric/electronic effects. Use orthogonal assays (e.g., receptor binding vs. functional cAMP assays) to differentiate false positives . Meta-analyses of published datasets should account for batch-to-batch variability in hydrochloride salt purity .
Q. How does the methoxymethyl group influence receptor binding kinetics in neurological studies?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations reveal that the methoxymethyl group enhances hydrogen bonding with serotonin receptors (e.g., 5-HT2A) compared to non-substituted analogs. In vitro patch-clamp electrophysiology on transfected HEK293 cells validates computational predictions .
Q. What experimental designs mitigate confounding variables in stability studies under physiological conditions?
- Methodological Answer : Use DOE (Design of Experiments) to test pH (1–7.4), temperature (25–37°C), and ionic strength. Accelerated stability studies (40°C/75% RH) predict degradation pathways (e.g., hydrolysis of the methoxymethyl group). LC-MS identifies degradation products, while Arrhenius modeling extrapolates shelf life .
Q. How can advanced separation technologies improve enantiomeric resolution of this compound?
- Methodological Answer : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC achieve baseline separation of enantiomers. Polarimetric detection or CD spectroscopy confirms optical purity. Simulated moving bed (SMB) chromatography scales resolution for preclinical batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
